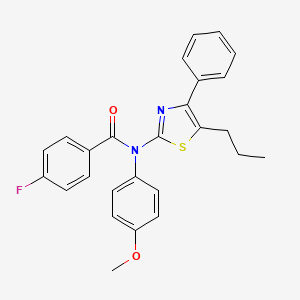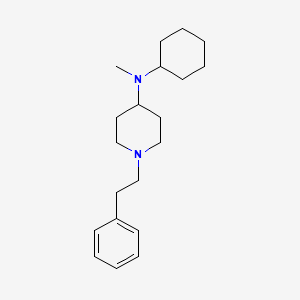![molecular formula C23H24N2O4S B5082099 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)-N~2~-phenylglycinamide](/img/structure/B5082099.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)-N~2~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)-N~2~-phenylglycinamide, commonly known as MS-PG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MS-PG is a white crystalline powder and is commonly used in the synthesis of other compounds due to its unique properties.
Wirkmechanismus
The mechanism of action of MS-PG is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. MS-PG has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MS-PG has also been shown to inhibit the activity of certain receptors such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain.
Biochemical and Physiological Effects:
MS-PG has been shown to exhibit various biochemical and physiological effects in the body. In animal studies, MS-PG has been shown to reduce inflammation and pain, making it a potential candidate for the development of new drugs for the treatment of inflammatory conditions such as arthritis. MS-PG has also been shown to exhibit herbicidal activity in plants, making it a potential candidate for the development of new herbicides.
Vorteile Und Einschränkungen Für Laborexperimente
MS-PG has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. Another advantage is that it exhibits unique properties such as fluorescence, making it a useful tool for studying various biological processes. One limitation is that its mechanism of action is not fully understood, making it difficult to interpret experimental results. Another limitation is that it may exhibit off-target effects, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for the study of MS-PG. One direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the development of new herbicides based on its herbicidal activity. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential off-target effects. Overall, MS-PG is a promising compound that has the potential to make significant contributions to various fields of study.
Synthesemethoden
The synthesis of MS-PG involves the reaction of N-(2-methylbenzyl)-N-phenylglycine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified using various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
MS-PG has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MS-PG has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, MS-PG has been shown to exhibit herbicidal activity, making it a potential candidate for the development of new herbicides. In material science, MS-PG has been shown to exhibit unique properties such as fluorescence, making it a potential candidate for the development of new materials.
Eigenschaften
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-8-6-7-9-19(18)16-24-23(26)17-25(20-10-4-3-5-11-20)30(27,28)22-14-12-21(29-2)13-15-22/h3-15H,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLJVIMBYNSGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5082019.png)
![4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5082032.png)
![1-(2-fluorobenzyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5082036.png)
![2-[(2-cyanophenyl)thio]-N-(3,4-dimethoxybenzyl)benzamide](/img/structure/B5082043.png)
![2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5082056.png)
![1-{4-[4-(diphenylmethyl)-1-piperazinyl]-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5082070.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-phenoxyethanamine](/img/structure/B5082073.png)

![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methylphenoxy)piperidine](/img/structure/B5082084.png)
![2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5082085.png)
![methyl 4-{[butyl(methyl)amino]methyl}benzoate](/img/structure/B5082092.png)
![4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5082102.png)

![2-[(2,3-difluorophenoxy)methyl]-N-[(1-isopropyl-4-piperidinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082127.png)
